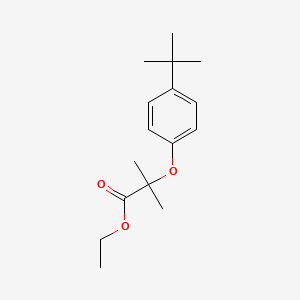
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine, also known as BAY 43-9006, is a synthetic small molecule compound that has been extensively studied for its potential anti-cancer properties. It was first synthesized by Bayer AG in 1998 and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006 has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cell growth and angiogenesis. As a result, this compound 43-9006 has been investigated as a potential treatment for various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Mecanismo De Acción
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006 inhibits the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, this compound 43-9006 disrupts the signaling pathways that promote cell growth and angiogenesis. This leads to decreased tumor growth and angiogenesis in preclinical models.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several kinases, as mentioned above, which leads to decreased cell growth and angiogenesis. Additionally, this compound 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006 has several advantages for lab experiments. It is a synthetic small molecule compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using this compound 43-9006 in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, its effects on normal cells and tissues are not well understood, which can limit its potential clinical applications.
Direcciones Futuras
There are several future directions for research on 2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006. One potential direction is to investigate its effects on other types of cancer, including breast and lung cancer. Another direction is to study its effects in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand its off-target effects and potential toxicity in normal cells and tissues. Finally, there is a need for clinical trials to determine its efficacy and safety in humans.
Métodos De Síntesis
The synthesis of 2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006 involves several steps, starting from the reaction of 4-nitrophenol with 2,4,6-trichloropyrimidine to form 2-(4-nitrophenoxy)-4,6-dichloropyrimidine. This intermediate is then reacted with diphenylamine in the presence of a base to yield the final product, this compound 43-9006. The synthesis method has been optimized and improved over the years to increase yield and purity.
Propiedades
IUPAC Name |
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3/c26-25(27)18-11-13-19(14-12-18)28-22-23-20(16-7-3-1-4-8-16)15-21(24-22)17-9-5-2-6-10-17/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVASZPJHFBFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B6021199.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(3-phenylpropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6021204.png)
![5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B6021208.png)
![3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B6021219.png)
![2-[4-benzyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6021229.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B6021233.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B6021247.png)

![3-fluoro-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B6021257.png)
![5-(2-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6021261.png)
![3-methoxy-1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B6021262.png)

![methyl 2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6021282.png)
![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}acrylonitrile](/img/structure/B6021288.png)